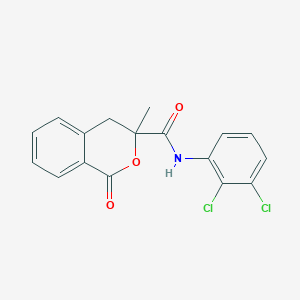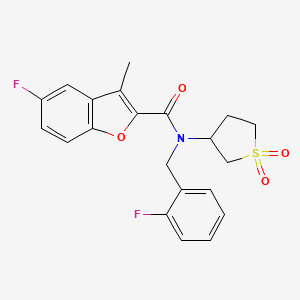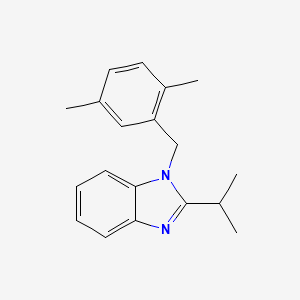![molecular formula C25H24N2O4 B11412872 N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412872.png)
N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, but let’s break it down. Here’s a concise introduction:
N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic molecule with a complex structure. Let’s explore its preparation, chemical reactions, applications, mechanism of action, and how it compares to similar compounds.
Métodos De Preparación
Synthetic Routes::
Benzylamine Derivative: Start with benzylamine (4-aminotoluene) as the core structure.
Furan-2-ylmethyl Group: Introduce the furan-2-ylmethyl group via suitable reactions.
Chromene Ring Formation: Cyclize the compound to form the chromene ring.
Carboxamide Group: Attach the carboxamide group to complete the structure.
Benzylamine Derivative Synthesis: Use reductive amination or other suitable methods.
Furan-2-ylmethyl Group Introduction: Employ furan ring-forming reactions.
Chromene Ring Formation: Cyclization under acidic or basic conditions.
Carboxamide Group Attachment: Amide bond formation using appropriate reagents.
Industrial Production:: Industrial-scale synthesis typically involves multi-step processes, optimization, and purification to achieve high yields.
Análisis De Reacciones Químicas
Oxidation: The benzyl group can undergo oxidation (e.g., using KMnO₄) to form benzoic acid.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: Benzylic positions are susceptible to nucleophilic substitution (SN1 or SN2) due to resonance stabilization.
Major Products: These reactions lead to various derivatives, including substituted benzoic acids and amides.
Aplicaciones Científicas De Investigación
Medicine: Investigate its potential as an anticancer agent or other therapeutic applications.
Chemistry: Explore its reactivity and use as a building block in organic synthesis.
Biology: Study its interactions with biological targets (e.g., enzymes, receptors).
Industry: Evaluate its role in materials science or as a precursor for other compounds.
Mecanismo De Acción
Targets: Identify molecular targets (e.g., proteins, DNA) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparación Con Compuestos Similares
Uniqueness: Highlight its distinctive features (e.g., specific substitutions, functional groups).
Similar Compounds: Explore related molecules (e.g., benzyl derivatives, chromenes).
Propiedades
Fórmula molecular |
C25H24N2O4 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H24N2O4/c1-17-6-11-23-21(13-17)22(28)14-24(31-23)25(29)27(16-20-5-4-12-30-20)15-18-7-9-19(10-8-18)26(2)3/h4-14H,15-16H2,1-3H3 |
Clave InChI |
ZVUVEMQIRAWFHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)N(C)C)CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide](/img/structure/B11412792.png)
![4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412793.png)
![Dimethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11412802.png)
![4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-3-nitrobenzamide](/img/structure/B11412803.png)
![5-chloro-2-(ethylsulfanyl)-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11412806.png)
![6-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412820.png)
![1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11412821.png)


![3-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11412828.png)

![3-Ethyl 7-methyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11412840.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11412844.png)
